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Compound of Interest

Compound Name: 6-(Methylthio)pyridin-3-amine

Cat. No.: B1599708

An In-depth Technical Guide to 6-(Methylthio)pyridin-3-amine: Structure, Synthesis, and
Applications in Drug Discovery

Abstract

6-(Methylthio)pyridin-3-amine is a heterocyclic building block of significant interest to the
pharmaceutical and chemical research sectors. As a substituted aminopyridine, it belongs to a
class of compounds widely recognized for their versatile applications in organic synthesis and
their prevalence as core scaffolds in a multitude of biologically active molecules.[1] This
technical guide provides a comprehensive analysis of 6-(Methylthio)pyridin-3-amine, detailing
its molecular structure, physicochemical properties, a robust and logical synthetic pathway, and
its potential applications in modern drug development, particularly in the design of kinase
inhibitors. This document is intended for researchers, medicinal chemists, and drug
development professionals seeking to leverage this compound in their scientific endeavors.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its
fundamental structure and properties.

IUPAC Name and Registry Information

e IUPAC Name: 6-(Methylthio)pyridin-3-amine

« CAS Number: 29958-08-5[2]3]
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e Molecular Formula: CeHsN2S[2]

Molecular Structure

The structure of 6-(Methylthio)pyridin-3-amine consists of a pyridine ring substituted at the 3-
position with an amine group (-NH2) and at the 6-position with a methylthio group (-SCH3).

e SMILES: Nclcnece(Scl)Cl2]

e InChl: INChl=1S/C6H8N2S/c1-9-6-3-2-5(7)4-8-6/h2-4H,7H2,1H3
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Physicochemical Data

The following table summarizes key physicochemical properties, which are critical for
experimental design, including reaction setup, solvent selection, and purification.

Property Value Reference
Molecular Weight 140.21 g/mol [2]
Appearance Typically a solid (predicted)

Boiling Point Data not available [2]

Keep in a dark place, under an

Storage Conditions inert atmosphere, at room [2]
temperature.
Purity >99% (commercially available)

Synthesis and Mechanistic Insights
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While 6-(Methylthio)pyridin-3-amine is commercially available, understanding its synthesis is
crucial for analog design and cost-effective scale-up. A logical and efficient synthetic route
starting from common precursors is detailed below. The chosen strategy leverages two
fundamental and high-yielding reactions in heterocyclic chemistry: nucleophilic aromatic
substitution (SnAr) and nitro group reduction.

Proposed Synthetic Workflow

The synthesis initiates with 2-chloro-5-nitropyridine, a readily available starting material. The
electron-withdrawing nitro group strongly activates the chloro-substituent towards nucleophilic
attack. The subsequent reduction of the nitro group is a standard transformation that is typically
clean and efficient.

2-Chloro-5-nitropyridine

> 2-(Methylthio)-5-nitropyridine
Step 2: Nitro Reduction

Sodium thiomethoxide ‘
(NaSMe)

Solvent: DMF or THF
Reducing Agent
(e.9., SNCl2:2H:0, H2/Pd-C)

Solvent: EtOH or EtOAc

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 6-(Methylthio)pyridin-3-amine.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Methylthio)-5-nitropyridine via SnAr

e To a stirred solution of 2-chloro-5-nitropyridine (1.0 eq) in anhydrous dimethylformamide
(DMF, 0.5 M), add sodium thiomethoxide (1.2 eq) portion-wise at 0 °C under an inert nitrogen
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atmosphere.

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress
of the reaction should be monitored by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by slowly adding ice-cold water.
Extract the aqueous mixture with ethyl acetate (3x volumes).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate
gradient) to yield 2-(Methylthio)-5-nitropyridine.

Causality: The choice of a polar aprotic solvent like DMF facilitates the SnAr reaction by

solvating the sodium cation without hindering the nucleophilicity of the thiomethoxide anion.

The strong electron-withdrawing effect of the para-nitro group is essential for activating the 2-

position for nucleophilic attack.

Step 2: Synthesis of 6-(Methylthio)pyridin-3-amine via Nitro Reduction

Dissolve the 2-(Methylthio)-5-nitropyridine (1.0 eq) from Step 1 in ethanol (0.2 M).
Add tin(ll) chloride dihydrate (SnClz2-2H20) (4-5 eq) to the solution.

Heat the mixture to reflux (approximately 78 °C) and maintain for 2-3 hours, monitoring by
TLC until the starting material is consumed.

Cool the reaction mixture to room temperature and carefully neutralize with a saturated
aqueous solution of sodium bicarbonate.

Filter the resulting suspension through a pad of celite to remove tin salts.
Extract the filtrate with ethyl acetate (3x volumes).

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to
yield the final product, 6-(Methylthio)pyridin-3-amine.
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Self-Validation: The final compound should be characterized by *H NMR, 3C NMR, and Mass
Spectrometry to confirm its identity and purity against reference data. Purity can be further
quantified using HPLC.

Role in Medicinal Chemistry and Drug Development

The 6-(Methylthio)pyridin-3-amine scaffold is a valuable asset in drug discovery due to the
privileged nature of the aminopyridine core and the unique properties of the methylthio
substituent.

The Aminopyridine Scaffold: A Privileged
Pharmacophore

Aminopyridines are foundational structures in medicinal chemistry.[1] The pyridine nitrogen acts
as a hydrogen bond acceptor, while the amino group serves as a hydrogen bond donor. This
dual functionality allows these scaffolds to form critical interactions within the binding pockets of
biological targets, such as enzymes and receptors. The 6-chloropyridin-3-amine scaffold, a
close analog, is a well-established building block for a multitude of kinase inhibitors targeting
oncogenic signaling pathways.[4]

Application as a Building Block for Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern targeted cancer therapy. Many approved drugs,
such as Imatinib and Nilotinib, feature aminopyrimidine or aminopyridine cores that anchor the
molecule into the ATP-binding site of the target kinase.[5] 6-(Methylthio)pyridin-3-amine can
be used analogously, for instance, in a Buchwald-Hartwig or Suzuki coupling reaction to
synthesize more complex derivatives that can function as kinase inhibitors.

The methylthio group (-SCHs) offers several advantages over a chloro or methyl group:

e Metabolic Handle: The sulfur atom can be oxidized in vivo to the corresponding sulfoxide (-
SOCHS3) or sulfone (-SO2CHs). These metabolites often have different solubility, cell
permeability, and target-binding profiles, providing a mechanism for metabolic modulation of
the drug's properties.

 Structural Diversity: The sulfur can be a key binding element itself, participating in non-
covalent interactions within a protein active site.
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e Synthetic Versatility: It serves as a precursor for more complex modifications if needed.

Conceptual Kinase Inhibition Pathway

A hypothetical inhibitor derived from 6-(Methylthio)pyridin-3-amine could function by blocking
an ATP-dependent signaling pathway, which is often dysregulated in cancer. The diagram
below illustrates this concept.

. Inhibitor derived from
Growth Factor Receptor Substrate Protein 6-(Methylthio)pyridin-3-amine
Activates Blocks ATP Binding
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Caption: Conceptual blockade of a kinase signaling pathway by a hypothetical drug.

Conclusion

6-(Methylthio)pyridin-3-amine is more than a simple chemical reagent; it is a strategically
designed building block for modern medicinal chemistry. Its combination of a privileged
aminopyridine core and a synthetically versatile, metabolically active methylthio group makes it
an attractive starting point for the development of novel therapeutics. The robust synthetic route
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and clear potential for application in areas like kinase inhibition underscore its value to
researchers and drug development professionals aiming to create the next generation of
targeted medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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